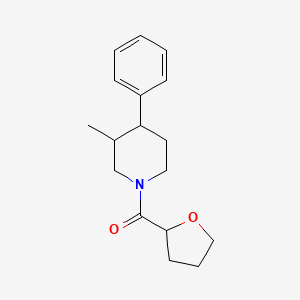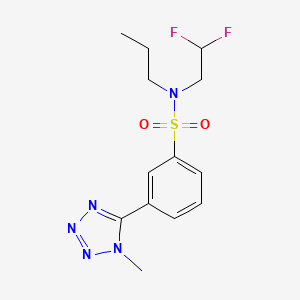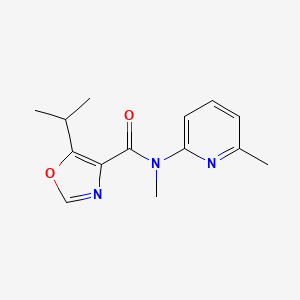![molecular formula C15H18N2O B7592327 N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. Bicuculline is a potent antagonist of the neurotransmitter GABA, which plays a critical role in the regulation of neuronal activity in the central nervous system.
作用机制
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a competitive antagonist of the GABA receptor, which means that it binds to the receptor and blocks the action of GABA. GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABA receptor results in the inhibition of neuronal activity. By blocking the action of GABA, this compound increases neuronal excitability and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to block GABAergic transmission, this compound has been shown to increase the release of glutamate, another important neurotransmitter in the brain. It has also been shown to increase the activity of the NMDA receptor, which is involved in learning and memory.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide in lab experiments is its potency and specificity. This compound is a highly selective antagonist of the GABA receptor, which means that it has minimal effects on other neurotransmitter systems. This specificity allows researchers to study the effects of GABA inhibition without confounding factors. However, this compound has some limitations, including its potential toxicity at high doses and its ability to induce seizures in animal models.
未来方向
There are several potential future directions for research on N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. One area of interest is the role of GABAergic transmission in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Researchers are also interested in developing more specific and potent GABA receptor antagonists that can be used to study the effects of GABA inhibition in greater detail. Finally, there is interest in developing new methods for synthesizing this compound and other GABA receptor antagonists that are more efficient and cost-effective.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the GABA receptor that is widely used in scientific research. Its ability to block GABAergic transmission allows researchers to study the role of GABA in neuronal activity and to investigate the mechanisms underlying neurological disorders. While this compound has some limitations, its specificity and potency make it a valuable tool for studying the brain and its functions. Future research on this compound and other GABA receptor antagonists holds great promise for advancing our understanding of the brain and its complex workings.
合成方法
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized from the alkaloid strychnine, which is extracted from the seeds of the Strychnos nux-vomica tree. The synthesis involves several steps, including the conversion of strychnine to 6-methylpyridine-2-carbaldehyde, which is then transformed into the final product, this compound.
科学研究应用
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is widely used in scientific research to study the role of GABA in neuronal activity. It is commonly used as a tool to block GABAergic transmission in the brain, which allows researchers to investigate the physiological and behavioral effects of GABA inhibition. This compound is also used to study the mechanisms underlying epilepsy and other neurological disorders.
属性
IUPAC Name |
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-4-3-5-14(16-10)17(2)15(18)13-9-11-6-7-12(13)8-11/h3-7,11-13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRPNVQKOBNAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)


